N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-butyl-4-N-methyl-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-3-4-5-13(2)9-7(14(15)16)8(10)11-6-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWMYFHITREBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by alkylation reactions to introduce the butyl and methyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The butyl and methyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenating agents and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N4-butyl-N4-methyl-5-aminopyrimidine-4,6-diamine.
Scientific Research Applications
Chemical Properties and Structure
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine has the molecular formula . Its structure features a pyrimidine ring with nitro and amine substituents, which contribute to its reactivity and biological activity. The compound's systematic name reflects its complex structure, which is crucial for its function in various applications.
Medicinal Chemistry Applications
1. Anticancer Activity
this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as:
- Microtubule Destabilization : This disrupts mitotic processes, leading to cell death.
- Caspase Activation : Enhanced caspase pathways have been observed, indicating the promotion of programmed cell death.
A summary of its anticancer activities is presented in the following table:
| Activity | Mechanism | Cell Line Tested |
|---|---|---|
| Apoptosis induction | Activation of caspases | MDA-MB-231 (breast cancer) |
| Microtubule destabilization | Inhibition of assembly | Various cancer cell lines |
2. Antimicrobial Properties
The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various synthetic routes. The compound can undergo:
- Nucleophilic Substitution Reactions : Where it acts as a nucleophile to form new compounds.
- Oxidation and Reduction Reactions : Leading to different derivatives that can be tailored for specific applications.
Biological Studies
The structural characteristics of this compound allow it to interact with biological targets such as enzymes and receptors. Its potential roles include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Binding : Its affinity for certain receptors can modulate biological responses, which is valuable in drug development.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Research : A study demonstrated that this compound effectively induces apoptosis in breast cancer cell lines (MDA-MB-231), highlighting its potential as an anticancer agent.
- Antimicrobial Activity : Research indicated that it possesses significant antimicrobial activity against pathogenic bacteria, suggesting its use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism by which N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine exerts its effects involves interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key parameters of N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine and its analogs:
Key Observations:
Asymmetry vs. Symmetry: The target compound’s asymmetric N4-butyl-N4-methyl substitution contrasts with symmetric derivatives (e.g., 5k, 5l) .
Lipophilicity : The butyl group likely increases lipophilicity relative to ethyl or phenyl substituents, which could enhance membrane permeability in biological systems.
Steric Effects: The combination of butyl and methyl groups may introduce steric hindrance, affecting reactivity in substitution or coupling reactions compared to monosubstituted analogs (e.g., N4-(sec-butyl) derivative ).
Research and Application Context
- Biological Activity : Pyrimidine derivatives with nitro groups are explored as enzyme inhibitors (e.g., NADH-dehydrogenase inhibitors in ). The target compound’s lipophilicity may improve binding to hydrophobic enzyme pockets.
- Material Science : Analogous triazine and pyrimidine compounds are used in organic light-emitting diodes (OLEDs) . While the target compound’s applications are unreported, its electronic profile could be tailored for optoelectronic materials.
Biological Activity
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and two alkyl substituents on the pyrimidine ring. The structure can be represented as follows:
This compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The nitro group can undergo redox reactions, potentially leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various biological pathways .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial findings suggest involvement in critical signaling pathways associated with cancer cell survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various pyrimidine derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Screening : In vitro assays using human cancer cell lines revealed that this compound reduced cell viability by up to 70% at higher concentrations (100 µM). Mechanistic studies suggested that this effect might be mediated through the activation of caspase pathways involved in apoptosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how modifications to the nitro and alkyl groups affect biological activity. For instance, replacing the nitro group with an amino group resulted in decreased antimicrobial efficacy but enhanced anticancer properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Unique nitro group enhances reactivity |
| N4-butyl-N4-methyl-5-aminopyrimidine-4,6-diamine | Structure | Moderate Anticancer | Lacks nitro group; lower reactivity |
| N4-butyl-N4-ethyl-5-nitropyrimidine-4,6-diamine | Structure | Antimicrobial | Ethyl group shows different efficacy profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
